![molecular formula C12H26N2 B14616631 N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine CAS No. 59276-02-7](/img/structure/B14616631.png)
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclohexane ring with multiple methyl groups and an amino group, making it a tertiary amine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative with methylamine under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features but different functional groups.
N-Methyl-1-propanamine: Another tertiary amine with a simpler structure.
N-Ethylethanamine: A secondary amine with comparable reactivity.
Uniqueness
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine stands out due to its unique combination of a cyclohexane ring with multiple methyl groups and an amino group. This structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
59276-02-7 |
|---|---|
Fórmula molecular |
C12H26N2 |
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
N,3,3,5-tetramethyl-5-(methylaminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-11(2)6-10(14-5)7-12(3,8-11)9-13-4/h10,13-14H,6-9H2,1-5H3 |
Clave InChI |
BMGIYALRYQACML-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


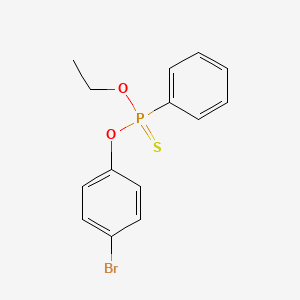

![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)

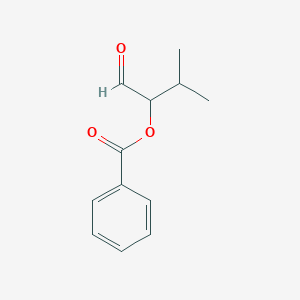
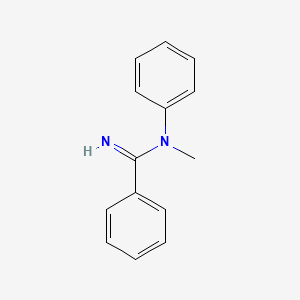
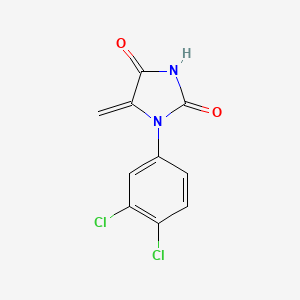
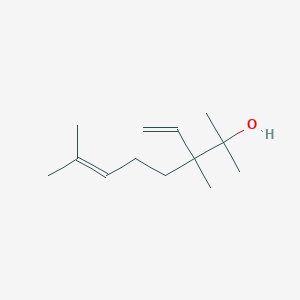
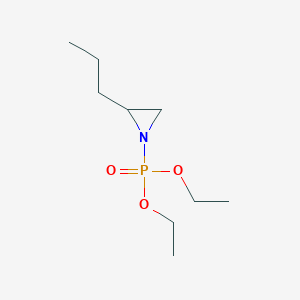
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
